molecular formula C18H16N2O8 B13984957 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate CAS No. 54900-09-3

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate

Cat. No.: B13984957
CAS No.: 54900-09-3
M. Wt: 388.3 g/mol
InChI Key: ICIXGKLFLPIZAO-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is an organic compound characterized by the presence of two nitrobenzoyl groups attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-hydroxybutyl 4-nitrobenzoate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity or function. The ester groups can also undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is unique due to the presence of two nitrobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c21-17(13-3-7-15(8-4-13)19(23)24)27-11-1-2-12-28-18(22)14-5-9-16(10-6-14)20(25)26/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIXGKLFLPIZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79501-93-2
Details Compound: Poly(oxy-1,4-butanediyl), α-(4-nitrobenzoyl)-ω-[(4-nitrobenzoyl)oxy]-
Record name Poly(oxy-1,4-butanediyl), α-(4-nitrobenzoyl)-ω-[(4-nitrobenzoyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79501-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60294125
Record name butane-1,4-diyl bis(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54900-09-3
Record name NSC94647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butane-1,4-diyl bis(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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